

physical and chemical properties of 1,3,5-tri-tert-butylbenzene

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Compound of Interest

Compound Name: 1,3,5-Tri-tert-butylbenzene

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An In-depth Technical Guide to 1,3,5-tri-tert-butylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-tri-tert-butylbenzene is a symmetrical aromatic hydrocarbon characterized by a benzene ring substituted with three tert-butyl groups at the 1, 3, and 5 positions. This unique molecular architecture, featuring bulky tert-butyl groups, imparts significant steric hindrance and thermal stability to the compound.[1] These properties make it a valuable intermediate in various chemical syntheses, a stabilizer in polymers and plastics, and a reference standard in analytical chemistry.[2][3] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and characterization, and a summary of its key applications.

Physical Properties

1,3,5-tri-tert-butylbenzene is a white crystalline solid at room temperature.[4] The bulky tert-butyl groups create a nonpolar, hydrophobic molecule, leading to its insolubility in water but good solubility in nonpolar organic solvents such as hexane, toluene, and ethyl acetate.[5] Its solubility in these solvents tends to increase with temperature.

Table 1: General Physical and Chemical Properties of **1,3,5-tri-tert-butylbenzene**

Property	Value	Source(s)
Molecular Formula	C ₁₈ H ₃₀	[2][4]
Molecular Weight	246.43 g/mol	[2][4]
CAS Number	1460-02-2	[2][4]
Appearance	White crystalline powder or solid.[2][4]	[2][4]
Melting Point	67-76 °C	[2][4]
Boiling Point	121-122 °C at 12 mmHg	[2][4]
Density	0.8898 g/cm ³	
Solubility	Insoluble in water.[3][4][5] Soluble in organic solvents like chloroform and ethyl acetate. [4]	[3][4][5]

Chemical Properties and Reactivity

The chemical behavior of **1,3,5-tri-tert-butylbenzene** is largely dictated by the steric hindrance provided by the three tert-butyl groups. This steric crowding makes the benzene ring less susceptible to reactions that are common for other benzene derivatives.[6]

- **Stability:** The compound is stable under normal storage and handling conditions, typically in a cool, dry, and well-ventilated area away from incompatible substances.[3][7] It is incompatible with strong oxidizing agents.[5][7]
- **Reactivity:** While the bulky substituents enhance stability, **1,3,5-tri-tert-butylbenzene** can undergo certain reactions. For instance, it is used in the preparation of sandwich complexes with scandium, yttrium, and lanthanide ions.[4][8] Reactions involving substitution of the tert-butyl groups can occur under specific conditions, such as with certain iodinating agents in acetic and trifluoroacetic acids, leading to the formation of mono-, di-, and triiodo-substituted derivatives.[9]

- Antioxidant Properties: It can function as a hindered phenol antioxidant, inhibiting the oxidation of polymers and thereby extending their lifespan and preserving their physical properties.[3]

Spectroscopic Characterization

The structure of **1,3,5-tri-tert-butylbenzene** can be confirmed using various spectroscopic techniques.

Table 2: Summary of Spectroscopic Data for **1,3,5-tri-tert-butylbenzene**

Technique	Key Observations	Source(s)
^1H NMR	Due to the molecule's symmetry, the proton NMR spectrum is relatively simple, showing signals for the aromatic protons and the protons of the tert-butyl groups.	[10] [11] [12]
^{13}C NMR	The carbon NMR spectrum provides evidence for the different carbon environments within the molecule.	[13]
FTIR	The infrared spectrum displays characteristic absorption bands for C-H stretching and bending in the aromatic ring and the alkyl groups.	[14] [15] [16] [17]
Mass Spectrometry (GC-MS)	The mass spectrum typically shows a molecular ion peak corresponding to its molecular weight and fragmentation patterns characteristic of the loss of tert-butyl groups. A prominent peak is often observed at m/z 231, corresponding to the loss of a methyl group.	[14] [18] [19] [20]

Experimental Protocols

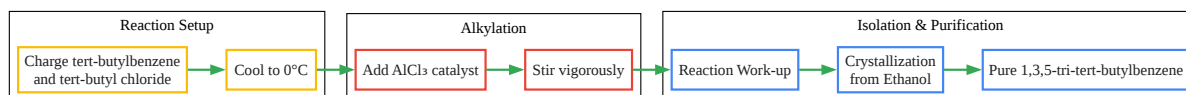
Synthesis via Friedel-Crafts Alkylation

A common method for the synthesis of **1,3,5-tri-tert-butylbenzene** is the Friedel-Crafts alkylation of benzene or tert-butylbenzene.[\[1\]](#) This reaction typically uses tert-butyl chloride or isobutylene as the alkylating agent and a Lewis acid catalyst, such as aluminum chloride

(AlCl_3).^{[1][21]} Careful control of reaction conditions is crucial to favor the formation of the thermodynamically most stable 1,3,5-isomer and to minimize the production of other isomers.^{[1][21]}

Protocol: Friedel-Crafts Alkylation of tert-Butylbenzene

- **Apparatus Setup:** A three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a wash bottle with a sodium hydroxide solution). The system is flushed with nitrogen.
- **Reactant Charging:** Add 13.4 g (100 mmol) of tert-butylbenzene and 18.5 g (200 mmol) of tert-butyl chloride to the reaction flask.^[21]
- **Cooling:** Cool the mixture to 0°C using an ice/salt bath.^[21]
- **Catalyst Addition:** While stirring vigorously, add 1.0 g of anhydrous aluminum chloride in four portions at two-minute intervals.^[21] A light-yellow solid mixture will form.
- **Reaction Work-up:** Immediately after the addition of the catalyst, the cooling bath is removed, and the reaction mixture is worked up to isolate the product.
- **Purification:** The crude product can be purified by crystallization from ethanol.^[4]



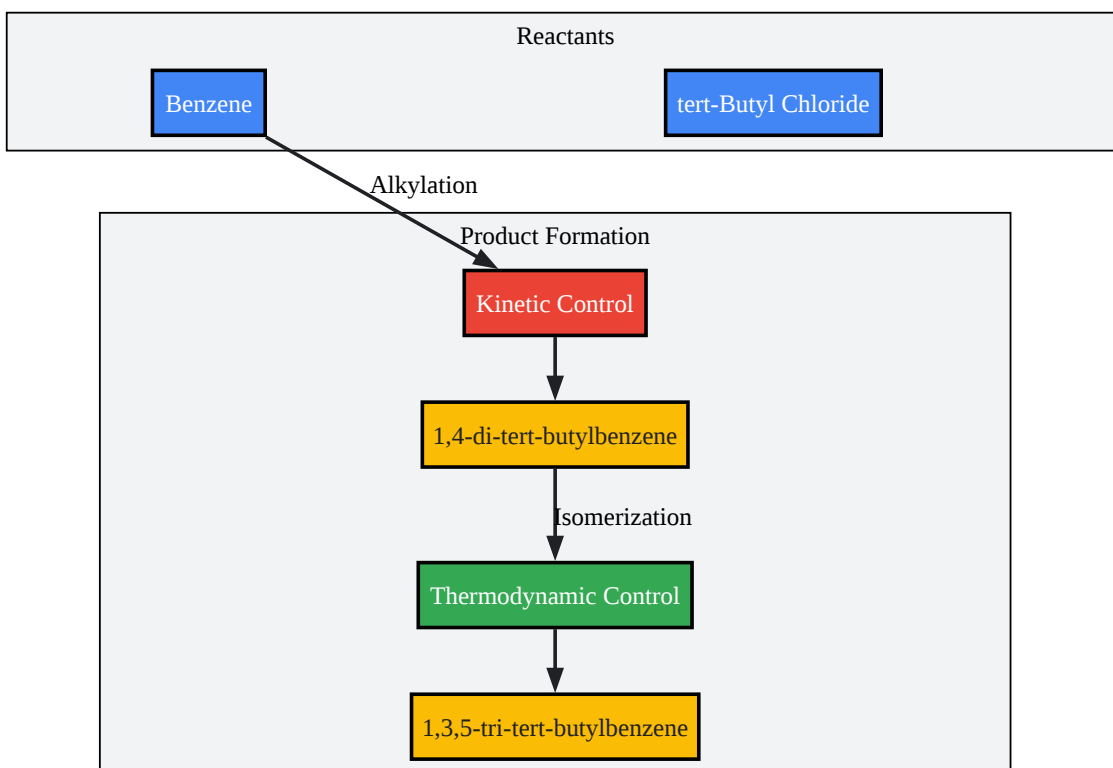
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Caption: Workflow for the synthesis of **1,3,5-tri-tert-butylbenzene**.

Isomer Formation Logic

In the alkylation of benzene with tert-butyl groups, the 1,4-di-tert-butylbenzene is the kinetically controlled product. However, **1,3,5-tri-tert-butylbenzene** is the thermodynamically most stable

product.[21] The formation of the 1,3,5-isomer is favored under conditions that allow for equilibrium to be reached.



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